ethyl N-acetyl-N-methylcarbamate chemical structure and physical properties
ethyl N-acetyl-N-methylcarbamate chemical structure and physical properties
An In-Depth Technical Guide to Ethyl N-Methylcarbamate: Synthesis, Properties, and Characterization
Executive Summary: This guide provides a comprehensive technical overview of ethyl N-methylcarbamate, a significant organic compound used as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. While the specified topic was "ethyl N-acetyl-N-methylcarbamate," this document focuses on the foundational precursor, ethyl N-methylcarbamate (CAS 105-40-8), due to its extensive documentation and relevance. The N-acetyl derivative represents a further synthetic step from the compound detailed herein. This whitepaper offers an in-depth exploration of its chemical structure, physicochemical properties, a field-proven synthesis protocol with mechanistic insights, and detailed spectroscopic characterization to facilitate its identification and use in research and development settings.
Chemical Identity and Structure
Ethyl N-methylcarbamate, also known as N-methylurethane, is a simple carbamate ester. Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). The structure of ethyl N-methylcarbamate consists of a central carbamate group with a methyl group attached to the nitrogen atom and an ethyl group forming the ester linkage.
1.1 Nomenclature and Chemical Identifiers
The unambiguous identification of a chemical substance is critical for scientific and regulatory purposes. The following table summarizes the key identifiers for ethyl N-methylcarbamate.
| Identifier | Value | Source |
| IUPAC Name | ethyl N-methylcarbamate | [1] |
| CAS Number | 105-40-8 | [2][3] |
| Molecular Formula | C₄H₉NO₂ | [1] |
| SMILES | CCOC(=O)NC | [1] |
| InChIKey | SURZCVYFPAXNGN-UHFFFAOYSA-N | [1] |
1.2 Molecular Structure
The 2D chemical structure of ethyl N-methylcarbamate is depicted below:
Physicochemical Properties
Ethyl N-methylcarbamate is a clear, colorless liquid at standard conditions.[1] Its physical properties are essential for designing reaction conditions, purification procedures, and for safe handling and storage.
| Property | Value | Unit | Source |
| Molecular Weight | 103.12 | g/mol | [1] |
| Boiling Point | 170 (338 at 760 mmHg) | °C (°F) | , [1][4] |
| Density | 1.011 | g/mL at 20°C | [1] |
| Flash Point | 61 (163.5) | °C (°F) | , [1][5] |
| Solubility in Water | ≥ 100 | mg/mL at 20°C | [1] |
| Refractive Index | 1.4183 | at 20°C | [1] |
Synthesis of Ethyl N-methylcarbamate
The synthesis of ethyl N-methylcarbamate is reliably achieved through the reaction of ethyl chloroformate with methylamine. The following protocol is adapted from Organic Syntheses, a highly trusted source for reproducible chemical preparations.[6]
3.1 Reaction Principle
The core of this synthesis is a nucleophilic acyl substitution. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This addition is followed by the elimination of a chloride ion. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base (in this case, sodium hydroxide) to prevent the protonation of the methylamine reactant and drive the reaction to completion.
3.2 Experimental Synthesis Protocol
This protocol describes the synthesis on a 2-mole scale, yielding approximately 182-185 g of the product.
Materials:
-
33% Aqueous methylamine solution (186 g, 2 moles)
-
Ethyl chloroformate (217 g, 2 moles)
-
Sodium hydroxide (80 g, 2 moles) in 120 mL of water
-
Ether (400 mL total)
-
Anhydrous potassium carbonate (approx. 8 g)
-
2-L flask, mechanical stirrer, ice-salt bath
Procedure:
-
Initial Setup: In a 2-L flask equipped with a mechanical stirrer, add 300 cc of ether and 186 g of a 33% aqueous methylamine solution.
-
Cooling: Cool the stirred mixture to 5°C using an ice-salt bath. Maintaining a low temperature is crucial as the reaction is exothermic. Uncontrolled temperature rise can lead to side reactions and reduced yield.
-
Reagent Addition: Begin the slow, dropwise addition of 217 g of ethyl chloroformate. The temperature must be carefully monitored and maintained at or below 5°C.[6]
-
Concurrent Base Addition: When approximately half of the ethyl chloroformate has been added, begin the simultaneous dropwise addition of a cold solution of 80 g of sodium hydroxide in 120 cc of water. The rates of addition should be adjusted so that both the remaining ethyl chloroformate and the sodium hydroxide solution are added completely at the same time. Continuous and efficient stirring is essential to ensure proper mixing and heat dissipation.[6]
-
Reaction Quench and Workup: After the addition is complete, allow the mixture to stand for fifteen minutes. Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extraction: Extract the aqueous layer with an additional 100 cc of ether to recover any dissolved product.
-
Drying: Combine the two ether layers and dry them by shaking with approximately 8 g of anhydrous potassium carbonate. This step removes residual water from the organic phase.
-
Solvent Removal: Distill the ether from the dried solution.
-
Purification: Purify the remaining residue by distillation under reduced pressure. Collect the fraction boiling at 55–60°C at 12 mmHg. The expected yield of the colorless oil is 182–185 g (88–90%).[6]
3.3 Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl N-methylcarbamate.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for verifying the identity and purity of the synthesized product. The key spectral features of ethyl N-methylcarbamate are detailed below.
4.1 Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for ethyl N-methylcarbamate are listed below. Data is available from the NIST Chemistry WebBook.[7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3450 | N-H Stretch | Secondary Amine |
| ~2850-3000 | C-H Stretch | Alkyl (CH₃, CH₂) |
| ~1690-1720 | C=O Stretch | Carbamate Carbonyl |
| ~1510-1540 | N-H Bend | Secondary Amine |
| ~1250 | C-O Stretch | Ester |
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectral data is available on PubChem.[1]
¹H NMR Spectrum (Proton NMR) The ¹H NMR spectrum will show four distinct signals corresponding to the four unique proton environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
| ~2.8 | Doublet | 3H | CH₃ -NH- |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~4.8 | Broad Singlet | 1H | -NH - |
¹³C NMR Spectrum (Carbon NMR) The ¹³C NMR spectrum will show four signals, one for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -O-CH₂-C H₃ |
| ~27 | C H₃-NH- |
| ~61 | -O-C H₂-CH₃ |
| ~157 | C =O |
4.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The electron ionization (EI) mass spectrum is available on the NIST Chemistry WebBook.[2]
| m/z | Interpretation |
| 103 | [M]⁺, Molecular Ion |
| 88 | [M - CH₃]⁺ |
| 74 | [M - C₂H₅]⁺ |
| 58 | [CH₃NHCO]⁺ |
Reactivity and Safety
Ethyl N-methylcarbamate is a carbamate ester and exhibits reactivity typical of this class. Carbamates are generally incompatible with strong acids, strong bases, and potent reducing agents like hydrides.[1] The compound is a combustible liquid.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed. All manipulations should be conducted in a well-ventilated fume hood.
Applications
As a versatile chemical intermediate, ethyl N-methylcarbamate serves as a building block in various synthetic applications. Its structure allows for further modification at the nitrogen or ester group. It is used in the preparation of more complex molecules in sectors including:
-
Agrochemicals: As a precursor for certain herbicides and insecticides.
-
Pharmaceuticals: In the synthesis of various active pharmaceutical ingredients.
-
Dyes and Polymers: As an intermediate in the production of specialty chemicals.
References
-
Hartman, W. W.; Brethen, M. R. Ethyl N-methylcarbamate. Org. Synth.1932 , 12, 36; Coll. Vol. 2, p. 278. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7752, Ethyl N-methylcarbamate. [Link]
-
NIST. Mass spectrum of Carbamic acid, methyl-, ethyl ester in the NIST Chemistry WebBook. [Link]
-
PubChem. Compound Summary for CID 12195, Ethyl N-ethylcarbamate. [Link]
-
NIST. Ethyl N-(2-methylphenyl)carbamate in the NIST Chemistry WebBook. [Link]
-
NIST. Phase change data for Carbamic acid, methyl-, ethyl ester in the NIST Chemistry WebBook. [Link]
-
ResearchGate. ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized... [Link]
-
NIST. IR Spectrum for Carbamic acid, methyl-, ethyl ester in the NIST Chemistry WebBook. [Link]
-
SpectraBase. Methyl N-[2-(1-naphthyl)ethyl]carbamate - Optional[13C NMR]. [Link]
-
ResearchGate. Methylcarbamate IR (1) and Raman (2) spectra... [Link]
- Google Patents.
Sources
- 1. Carbamic acid, N-methyl-, ethyl ester | C4H9NO2 | CID 7752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbamic acid, methyl-, ethyl ester [webbook.nist.gov]
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- 4. chemsynthesis.com [chemsynthesis.com]
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